molecular formula C28H36F2N2O2 B11935247 (3R,4S,5S)-1-{[(3R,4S)-1-tert-Butyl-4-(2,4-difluorophenyl)pyrrolidin-3-yl]carbonyl}-3,5-dimethyl-4-phenylpiperidin-4-ol CAS No. 1222098-03-4

(3R,4S,5S)-1-{[(3R,4S)-1-tert-Butyl-4-(2,4-difluorophenyl)pyrrolidin-3-yl]carbonyl}-3,5-dimethyl-4-phenylpiperidin-4-ol

Cat. No.: B11935247
CAS No.: 1222098-03-4
M. Wt: 470.6 g/mol
InChI Key: WHPJOAUPIZDJNX-PSADNOOOSA-N
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Description

PF-00446687 is a drug developed by Pfizer for the treatment of erectile dysfunction. It is a non-peptide agonist selective for the melanocortin receptor subtype MC 4. The compound has shown promising results in preliminary human trials, with a 200 mg dose being as effective as 100 mg of sildenafil .

Preparation Methods

Synthetic Routes and Reaction Conditions

PF-00446687 is synthesized through a multi-step process involving the formation of a piperidine ring and subsequent functionalization. The key steps include:

    Formation of the Piperidine Ring: This involves the cyclization of appropriate precursors under controlled conditions.

    Functionalization: The piperidine ring is functionalized with various substituents, including a tert-butyl group and a difluorophenyl group.

Industrial Production Methods

The industrial production of PF-00446687 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

Chemical Reactions Analysis

Types of Reactions

PF-00446687 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups on the piperidine ring.

    Substitution: Substitution reactions can introduce different substituents onto the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often involve halogenating agents and nucleophiles.

Major Products

The major products formed from these reactions include various derivatives of PF-00446687 with modified functional groups, which can be used for further research and development .

Scientific Research Applications

PF-00446687 has several scientific research applications, including:

    Chemistry: Used as a model compound for studying the synthesis and functionalization of piperidine derivatives.

    Biology: Investigated for its effects on melanocortin receptors and related biological pathways.

    Medicine: Explored for its potential in treating erectile dysfunction and female sexual dysfunction.

    Industry: Utilized in the development of new drugs targeting melanocortin receptors.

Mechanism of Action

PF-00446687 exerts its effects by selectively binding to the melanocortin receptor subtype MC 4. This binding activates the receptor, leading to a cascade of intracellular signaling events that result in the desired therapeutic effects. The compound’s selectivity for the MC 4 receptor minimizes side effects associated with non-selective melanocortin receptor agonists .

Comparison with Similar Compounds

Similar Compounds

  • PL-6983
  • PF-219,061
  • UK-414,495

Uniqueness

PF-00446687 is unique due to its high selectivity for the melanocortin receptor subtype MC 4 and its effectiveness at lower doses compared to other compounds. This selectivity reduces the risk of side effects and enhances its therapeutic potential .

Properties

CAS No.

1222098-03-4

Molecular Formula

C28H36F2N2O2

Molecular Weight

470.6 g/mol

IUPAC Name

[(3R,4S)-1-tert-butyl-4-(2,4-difluorophenyl)pyrrolidin-3-yl]-[(3R,5S)-4-hydroxy-3,5-dimethyl-4-phenylpiperidin-1-yl]methanone

InChI

InChI=1S/C28H36F2N2O2/c1-18-14-31(15-19(2)28(18,34)20-9-7-6-8-10-20)26(33)24-17-32(27(3,4)5)16-23(24)22-12-11-21(29)13-25(22)30/h6-13,18-19,23-24,34H,14-17H2,1-5H3/t18-,19+,23-,24+,28?/m1/s1

InChI Key

WHPJOAUPIZDJNX-PSADNOOOSA-N

Isomeric SMILES

C[C@@H]1CN(C[C@@H](C1(C2=CC=CC=C2)O)C)C(=O)[C@H]3CN(C[C@@H]3C4=C(C=C(C=C4)F)F)C(C)(C)C

Canonical SMILES

CC1CN(CC(C1(C2=CC=CC=C2)O)C)C(=O)C3CN(CC3C4=C(C=C(C=C4)F)F)C(C)(C)C

Origin of Product

United States

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